molecular formula C14H20BNO3 B1444745 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 882679-88-1

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1444745
CAS RN: 882679-88-1
M. Wt: 261.13 g/mol
InChI Key: IGWSRFURPVWHEG-UHFFFAOYSA-N
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Description

“4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a boronic ester group, which is a boron-containing group derived from boric acid .


Synthesis Analysis

The synthesis of this compound could involve the reaction of the corresponding benzamide with a boronic ester. The boronic ester used could be 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to be used for borylation reactions . The reaction could be catalyzed by a transition metal catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the boronic ester group. The benzamide group consists of a benzene ring attached to a carboxamide group, and the boronic ester group consists of a boron atom bonded to two oxygen atoms and a carbon atom .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. For instance, the boronic ester group could undergo reactions with various nucleophiles, leading to the formation of new carbon-boron bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .

Scientific Research Applications

Synthesis and Structural Analysis

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives are primarily utilized in the field of organic synthesis and material science. The compounds serve as boric acid ester intermediates with benzene rings and have been synthesized through a multi-step substitution reaction. The structures of these compounds are meticulously verified using various spectroscopic methods like FTIR, 1H and 13C NMR, and mass spectrometry. Additionally, X-ray diffraction is used to confirm the single crystals of the compounds, and density functional theory (DFT) calculations are employed for molecular structure optimization, which is found consistent with the crystal structures determined by single crystal X-ray diffraction. This process aids in understanding the molecular electrostatic potential and frontier molecular orbitals of the compounds, unveiling certain physicochemical properties (Huang et al., 2021).

Applications in Molecular Design

These compounds are significant in the design and synthesis of complex molecular structures. For example, they are used in the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides bearing sulfonyl groups, highlighting the specificity of the reaction and the versatility of the compounds in molecular synthesis (Takagi & Yamakawa, 2013).

Enhancement of Hydrolytic Stability and Cytoprotection

One fascinating application of derivatives of these compounds is in enhancing hydrolytic stability and cytoprotection against oxidative stress. For instance, BSIH derivatives like the para-methoxy derivative (p-OMe)BSIH and meta-, para-double substituted (MD)BSIH show improved hydrolytic stability compared to BSIH. This leads to an increase in chelator released, which is crucial for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage. Furthermore, these prochelators have shown to protect retinal pigment epithelial cells stressed with oxidative insults, indicating their potential in biomedical applications (Wang & Franz, 2018).

Novel HGF-mimetic Agents

These compounds are also instrumental in the development of novel therapeutic agents. For example, boron-containing phthalazin-1(2 H )-one and 2 H -benzo [ b ] [1,4] oxazine derivatives have been synthesized as potential HGF-mimetic agents. The synthetic procedure and the resulting biological activities of these compounds underline their significance in the field of drug discovery and development (Das, Tang & Sanyal, 2011).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

The future directions for the study and use of this compound could involve further exploration of its reactivity and potential applications in organic synthesis. For instance, its use in the synthesis of various boron-containing compounds could be explored .

properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWSRFURPVWHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882679-88-1
Record name 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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